methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a complex organic compound with a molecular formula of C20H19ClN2O4. This compound is known for its unique structure, which includes a pyridoindole core fused with a carboxylate ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
Like other indole derivatives, it may interact with various proteins or enzymes in the body, leading to changes in their function .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, but the specific pathways influenced by this compound need further investigation .
Pharmacokinetics
The compound is a solid under normal conditions and is slightly soluble in DMSO and methanol . Its bioavailability, metabolism, and excretion patterns remain to be determined.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of redistilled tetrahydrofuran and trifluoroacetic acid. The reaction is stirred at 30°C for 10 hours under nitrogen protection. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours. The reaction mixture is concentrated, and the product is extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-3-carboxylate: A related compound with similar structural features but different biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: Compounds with a similar indole core but different substituents, leading to varied properties and applications.
Uniqueness
Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the pyridoindole core. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
CAS No. |
115524-39-5 |
---|---|
Molecular Formula |
C13H15ClN2O2 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl (3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
JQYBNWMURCUTIC-RFVHGSKJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.